![molecular formula C7H11NO6 B2365094 2-[(2-Carboxyethyl)amino]butanedioic acid CAS No. 153352-57-9](/img/structure/B2365094.png)
2-[(2-Carboxyethyl)amino]butanedioic acid
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Description
“2-[(2-Carboxyethyl)amino]butanedioic acid” is a chemical compound with the CAS Number: 153352-57-9 . Its molecular weight is 205.17 . It’s also known as N-(2-carboxyethyl)aspartic acid . It’s usually available in powder form .
Molecular Structure Analysis
The InChI Code for “2-[(2-Carboxyethyl)amino]butanedioic acid” is 1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14) .Scientific Research Applications
Enantioselective Synthesis
Research by Arvanitis et al. (1996) explores the enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid, using a method that involves stereoselective alkylation and various chemical transformations. This demonstrates the compound's potential in stereoselective synthesis processes (Arvanitis, Motevalli, & Wyatt, 1996).
Conformational Studies
Nair and Roberts (2003) examined the conformational equilibria of 2-carboxy-1,4-butanedioic acid in different ionization states, providing insights into the molecular structure and behavior of this compound in various chemical environments (Nair & Roberts, 2003).
Enzymatic Kinetic Resolution
Nechab et al. (2007) studied the kinetic resolution of primary amines using 2-amino-4-phenyl-butane, indicating the applicability of 2-[(2-Carboxyethyl)amino]butanedioic acid in enzymatic processes and chiral chemistry (Nechab et al., 2007).
Neurotropic Activity Study
Titovich et al. (2017) explored the neurotropic activity of a new aminoethanol derivative, including butanediol and trans-ethylene-1,2-dicarboxylic acid, in experimental cerebral ischemia, suggesting potential medical research applications (Titovich et al., 2017).
Metal Complex Formation
Soni and Gupta (2010) investigated the formation and composition of complexes of divalent metals with DL-2-amino butanedioic acid, indicating its relevance in coordination chemistry and metal complexation studies (Soni & Gupta, 2010).
Ternary Complex Formation in Solution
Begum et al. (2019) studied the formation and equilibria of complexes with a mixed-chelator comprising 2-[(2-Carboxyethyl)amino]butanedioic acid, offering valuable information on its chelating properties and interactions in solution (Begum et al., 2019).
Thermal Properties and Reactions
Cook et al. (2008) examined the thermal properties of 2-(aminomethyl)dicarboxylic acids, including 2-(aminomethyl)butanedioic acid, revealing its behavior under thermal conditions and potential in thermal analysis (Cook et al., 2008).
properties
IUPAC Name |
2-(2-carboxyethylamino)butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINPCLWBWFSAQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Carboxyethyl)amino]butanedioic acid |
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